(2Z)-2-benzylidenecycloheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-benzylidenecycloheptan-1-one is an organic compound characterized by a benzylidene group attached to a cycloheptanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-benzylidenecycloheptan-1-one typically involves the aldol condensation reaction between benzaldehyde and cycloheptanone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
The reaction proceeds through the formation of an enolate ion from cycloheptanone, which then reacts with benzaldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-benzylidenecycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Can be reduced to form alcohols or alkanes.
Substitution: Can undergo nucleophilic substitution reactions at the benzylidene group.
Cyclization: Can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, RNH₂)
Cyclization: Acid or base catalysts, elevated temperatures
Major Products Formed
Oxidation: Benzylidene cycloheptanone carboxylic acid
Reduction: Benzylidene cycloheptanol
Substitution: Benzylidene cycloheptanone derivatives
Cyclization: Polycyclic compounds
Scientific Research Applications
(2Z)-2-benzylidenecycloheptan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (2Z)-2-benzylidenecycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-benzylidenecyclohexan-1-one: Similar structure but with a six-membered ring.
(2Z)-2-benzylidenecyclopentan-1-one: Similar structure but with a five-membered ring.
(2Z)-2-benzylidenecyclooctan-1-one: Similar structure but with an eight-membered ring.
Uniqueness
(2Z)-2-benzylidenecycloheptan-1-one is unique due to its seven-membered ring, which imparts different chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C14H16O |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
(2Z)-2-benzylidenecycloheptan-1-one |
InChI |
InChI=1S/C14H16O/c15-14-10-6-2-5-9-13(14)11-12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2/b13-11- |
InChI Key |
BQCRDGOBIZRDJH-QBFSEMIESA-N |
Isomeric SMILES |
C1CC/C(=C/C2=CC=CC=C2)/C(=O)CC1 |
Canonical SMILES |
C1CCC(=CC2=CC=CC=C2)C(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.